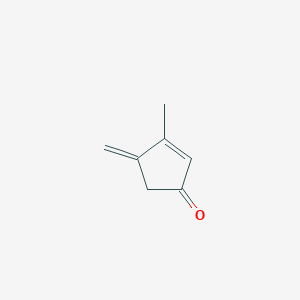
3-Methyl-4-methylidenecyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-methylidenecyclopent-2-en-1-one is an organic compound with a unique structure that includes both a cyclopentene ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylidenecyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols. This method typically requires the use of strong acids such as sulfuric acid under controlled temperature conditions to facilitate the elimination of water and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Methyl-4-methylidenecyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 3-Methyl-4-methylidenecyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog with a similar ring structure but lacking the methyl and methylidene substituents.
Cyclohex-2-en-1-one: A six-membered ring analog with similar reactivity.
Cyclopropenone: A smaller ring analog with different chemical properties.
Uniqueness
3-Methyl-4-methylidenecyclopent-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
64096-42-0 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
3-methyl-4-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O/c1-5-3-7(8)4-6(5)2/h4H,1,3H2,2H3 |
InChI Key |
PCHNTLAOCJZTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















